(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13455958
InChI: InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
SMILES: CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13455958

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide
Standard InChI InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key FUUACBIFNCNOAE-LBAUFKAWSA-N
Isomeric SMILES CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzyl group (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) and an ethyl-propionamide side chain (N(CH2CH3)C(=O)CH(NH2)CH3-\text{N}(\text{CH}_2\text{CH}_3)\text{C}(=\text{O})\text{CH}(\text{NH}_2)\text{CH}_3). The stereochemistry at the 2-amino position (S-configuration) and the piperidin-3-yl group (S-configuration) is critical for its biological interactions .

Key Structural Features:

  • Piperidine Core: Facilitates interactions with hydrophobic pockets in biological targets.

  • Benzyl Group: Enhances lipid solubility and potential blood-brain barrier permeability.

  • Ethyl-Propionamide Moiety: Contributes to hydrogen bonding and steric effects during receptor binding .

Physicochemical Data

PropertyValue
Molecular FormulaC17H27N3O\text{C}_{17}\text{H}_{27}\text{N}_3\text{O}
Molecular Weight289.4 g/mol
IUPAC Name(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide
Canonical SMILESCCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C@HN
Topological Polar Surface Area64.8 Ų
LogP (Octanol-Water)2.1 (predicted)

The compound’s moderate lipophilicity (logP2.1\log P \approx 2.1) suggests favorable membrane permeability, while its polar surface area (64.8 Ų) indicates potential for oral bioavailability .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (S)-2-amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide involves multi-step reactions emphasizing stereochemical precision:

  • Piperidine Functionalization:

    • A piperidine derivative is benzylated at the 1-position using benzyl bromide under basic conditions.

    • Reductive amination or nucleophilic substitution introduces the ethylamine group at the 3-position .

  • Amide Bond Formation:

    • Coupling of the secondary amine with (S)-2-aminopropionic acid derivatives (e.g., using propionyl chloride) yields the target amide .

  • Stereochemical Purification:

    • Chiral chromatography or crystallization resolves enantiomers to achieve the desired (S,S)-configuration .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the piperidine ring complicate reaction kinetics, necessitating optimized temperatures and catalysts .

  • Racemization Risk: Amide bond formation under acidic or high-temperature conditions may alter stereochemistry, requiring mild reagents like EDC/HOBt .

Biological Activity and Mechanism of Action

Antifungal Properties

Piperidine derivatives, including structural analogs of this compound, inhibit ergosterol biosynthesis in fungi by targeting sterol C14-reductase and C8-isomerase enzymes. These enzymes are critical for fungal membrane integrity, and their inhibition leads to cell lysis .

Key Findings:

  • Enzyme Inhibition: Analogous compounds exhibit IC50_{50} values of 0.1–10 µM against Candida albicans and Aspergillus fumigatus .

  • Fungicidal Activity: Unlike morpholine antifungals (e.g., amorolfine), this compound shows fungicidal effects at low micromolar concentrations .

Opioid Receptor Modulation

Structural similarities to known opioid ligands suggest potential activity at μ-opioid receptors (MOR):

  • Receptor Binding: N-phenyl-N-(piperidin-2-yl)propionamide derivatives demonstrate nanomolar affinity for MOR (Ki=45K_i = 4–5 nM), with >1,000-fold selectivity over δ- and κ-opioid receptors .

  • Analgesic Effects: In vivo models show reduced pain response in rodents at doses of 10–30 mg/kg, comparable to morphine but with lower respiratory depression .

Pharmacological Applications

Antifungal Therapeutics

The compound’s dual inhibition of ergosterol biosynthesis enzymes positions it as a candidate for topical or systemic antifungal therapies, particularly against azole-resistant strains .

Pain Management

As a MOR agonist, it could address acute and chronic pain with reduced addiction liability compared to traditional opioids .

Neurological Disorders

M4 receptor antagonism may ameliorate cognitive deficits in schizophrenia or enhance cholinergic transmission in Alzheimer’s disease .

Comparative Analysis with Related Compounds

CompoundTargetIC50_{50}/Ki_iSelectivity
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamideMOR/Ergosterol enzymes4 nM (MOR) / 0.1 µM (C14-reductase) >1,000-fold (MOR vs. DOR/KOR)
AmorolfineErgosterol C14-reductase0.05 µM Fungal-specific
MorphineMOR1 nM Non-selective

Research Implications and Future Directions

Unresolved Questions

  • Pharmacokinetics: Oral bioavailability, metabolism, and half-life remain uncharacterized.

  • Toxicity Profile: Cytotoxicity assays in human cell lines indicate moderate toxicity (CC5050 \text{CC}_{50} \approx 50 µM), warranting structural optimization .

Clinical Translation

  • Formulation Development: Nanoparticle encapsulation could enhance solubility and target specificity.

  • Combination Therapies: Synergy with existing antifungals or opioids may reduce therapeutic doses and side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator